

# Spectroscopic Analysis of Ethyl 4-acetylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 4-acetylbenzoate

Cat. No.: B126464

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An In-depth Technical Guide on the Spectroscopic Data of **Ethyl 4-acetylbenzoate** for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive overview of the spectroscopic data for **ethyl 4-acetylbenzoate** (CAS No: 38430-55-6), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

## Chemical Structure and Properties

**Ethyl 4-acetylbenzoate** is a chemical compound with the molecular formula  $C_{11}H_{12}O_3$  and a molecular weight of 192.21 g/mol .<sup>[1][2]</sup> It is a white to off-white crystalline solid with a melting point of 55-57 °C.<sup>[3]</sup>

Structure:

## Spectroscopic Data

The following sections present the NMR, IR, and MS data for **ethyl 4-acetylbenzoate** in structured tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **ethyl 4-acetylbenzoate** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
8.11	Doublet	2H	7.6	Aromatic H (ortho to -COOEt)
7.99	Doublet	2H	7.7	Aromatic H (ortho to -COCH <sub>3</sub> )
4.39	Quartet	2H	7.0	-OCH <sub>2</sub> CH <sub>3</sub>
2.63	Singlet	3H	-	-COCH <sub>3</sub>
1.40	Triplet	3H	7.1	-OCH <sub>2</sub> CH <sub>3</sub>

Source: ChemicalBook[4]

The  $^{13}\text{C}$  NMR spectrum of **ethyl 4-acetylbenzoate** was acquired in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in ppm. Assignments for the aromatic carbons are based on predictive models and comparison with similar substituted benzene derivatives.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
197.5	C=O (Ketone)
165.8	C=O (Ester)
139.5	Aromatic C (C-COCH <sub>3</sub> )
134.0	Aromatic C (C-COOEt)
129.8	Aromatic CH (ortho to -COOEt)
128.2	Aromatic CH (ortho to -COCH <sub>3</sub> )
61.5	-OCH <sub>2</sub> CH <sub>3</sub>
26.8	-COCH <sub>3</sub>
14.3	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Aromatic assignments are predicted based on established substituent effects.

## Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 4-acetylbenzoate** reveals characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1685	Strong	C=O Stretch (Ketone)
~1600, ~1480	Medium	Aromatic C=C Stretch
~1275	Strong	C-O Stretch (Ester)
~1100	Strong	C-O Stretch (Ester)

Note: These are typical absorption ranges for the indicated functional groups.

## Mass Spectrometry (MS)

The mass spectrum of **ethyl 4-acetylbenzoate** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity	Proposed Fragment
192	Moderate	$[M]^+$ (Molecular Ion)
177	High	$[M - CH_3]^+$
149	High	$[M - OCH_2CH_3]^+$
121	Moderate	$[C_8H_5O]^+$
43	High	$[CH_3CO]^+$ (Base Peak)

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

A sample of **ethyl 4-acetylbenzoate** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1H$ ).

### FT-IR Spectroscopy

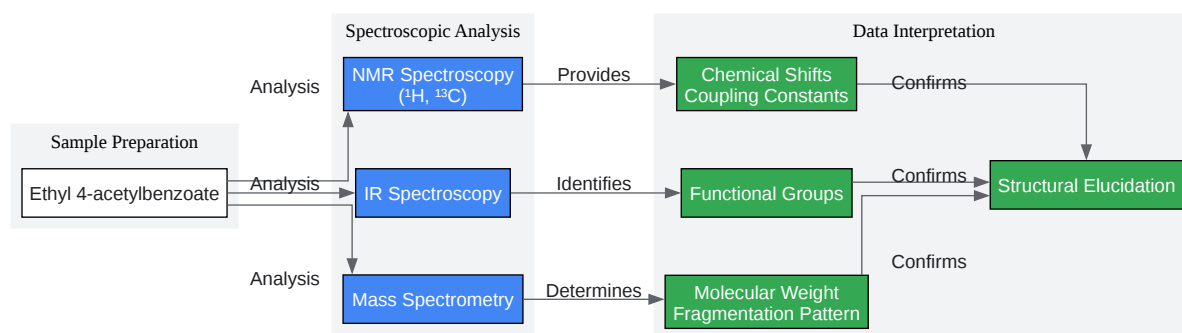
For a solid sample, the spectrum is typically obtained using the KBr pellet method. A small amount of **ethyl 4-acetylbenzoate** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

## Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **ethyl 4-acetylbenzoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1  $\mu\text{L}$ ) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and detected.

## Workflow Visualization

The logical workflow for the spectroscopic analysis of an organic compound like **ethyl 4-acetylbenzoate** is depicted below.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This technical guide provides essential spectroscopic data and methodologies for **ethyl 4-acetylbenzoate**, serving as a valuable resource for professionals in the fields of chemical research and drug development.

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## References

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